molecular formula C11H10ClN3O2 B12868950 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 665026-50-6

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12868950
CAS No.: 665026-50-6
M. Wt: 251.67 g/mol
InChI Key: FLVFAUDAISUSQC-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 3-position, and a 4-nitrophenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-nitrophenylhydrazine with 3-chloro-2-butanone under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 5-Chloro-3-ethyl-1-(4-aminophenyl)-1H-pyrazole.

    Substitution: Products depend on the nucleophile used, such as 5-amino-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its nitro group can be reduced to an amino group, which can then be linked to various biomolecules for labeling and detection purposes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
  • 5-Bromo-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole
  • 5-Chloro-3-ethyl-1-(4-aminophenyl)-1H-pyrazole

Uniqueness

5-Chloro-3-ethyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of both chloro and nitro groups provides distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

665026-50-6

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

5-chloro-3-ethyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C11H10ClN3O2/c1-2-8-7-11(12)14(13-8)9-3-5-10(6-4-9)15(16)17/h3-7H,2H2,1H3

InChI Key

FLVFAUDAISUSQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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